5-[(Piperidin-3-yl)methyl]pyridin-2-amine

Muscarinic acetylcholine receptor M1 selectivity Neurological disorders

Researchers requiring precise SAR validation for PI3K isoforms or muscarinic M1 receptors face significant risks from regioisomeric impurities that alter binding profiles. This specific 5-substituted pyridin-2-amine derivative delivers validated data: • M1 binding Ki = 2.70 nM; 14-fold selectivity over M2 • PI3Kδ cellular AKT phosphorylation IC50 = 102 nM • PI3Kα Ki ≈1 nM, PI3Kβ Ki ≈114 nM - distinct isoform discrimination • Primary amine at pyridine 2-position enables covalent inhibitor development cLogP 1.2, TPSA 48.4 Ų - CNS-penetrant physicochemical profile. Low CYP3A4 liability minimizes DDI risk in vivo. Stocked for immediate synthesis campaigns.

Molecular Formula C11H17N3
Molecular Weight 191.278
CAS No. 1337747-83-7
Cat. No. B2997101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Piperidin-3-yl)methyl]pyridin-2-amine
CAS1337747-83-7
Molecular FormulaC11H17N3
Molecular Weight191.278
Structural Identifiers
SMILESC1CC(CNC1)CC2=CN=C(C=C2)N
InChIInChI=1S/C11H17N3/c12-11-4-3-10(8-14-11)6-9-2-1-5-13-7-9/h3-4,8-9,13H,1-2,5-7H2,(H2,12,14)
InChIKeyYYIXBIFNOMFDOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-[(Piperidin-3-yl)methyl]pyridin-2-amine (CAS 1337747-83-7): A Versatile Heterocyclic Building Block for Medicinal Chemistry and Targeted Kinase Inhibitor Research


5-[(Piperidin-3-yl)methyl]pyridin-2-amine (CAS 1337747-83-7) is a heterocyclic organic compound featuring a pyridine core substituted with an amine group at the 2-position and a piperidin-3-ylmethyl moiety at the 5-position. It is a derivative of pyridine and piperidine, two of the most frequently occurring heterocyclic building blocks in drug molecules. [1] The compound is recognized for its potential biological activity, particularly as a ligand for muscarinic acetylcholine receptors and as an inhibitor of phosphoinositide 3-kinase (PI3K) isoforms, making it a valuable scaffold in medicinal chemistry and kinase inhibitor research. [2]

M1
Muscarinic M1 receptor ligand research scaffold Reported M1 affinity and selectivity context
δ
PI3Kδ pathway inhibition study fit Cellular target engagement assay context
CNS
CNS property-compatible heterocyclic building block Reported logP/TPSA ranges support CNS drug discovery research
SAR
Structure-activity relationship exploration 5-position substitution enables diversification

Why 5-[(Piperidin-3-yl)methyl]pyridin-2-amine Cannot Be Directly Substituted by Close Analogs in Targeted Research Applications


Despite the availability of structurally similar piperidinylmethyl pyridine derivatives, substitution of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine (CAS 1337747-83-7) with generic analogs risks significant alteration of biological activity and selectivity. Even minor modifications to the pyridine substitution pattern or the piperidine linkage can dramatically affect binding affinity, kinase inhibition profiles, and pharmacokinetic properties. [1] The following quantitative evidence demonstrates that this specific regioisomer and substitution pattern confer unique target engagement and selectivity characteristics not replicated by commonly available alternatives, necessitating its use in precise structure-activity relationship (SAR) studies and lead optimization campaigns.

!
Regioisomer variation may shift PI3K isoform engagement: 4-methyl or 5-methyl analogs preferentially target PI3Kγ, not δ.
!
Primary amine at pyridine 2-position is critical for cellular PI3Kδ inhibition; many close analogs lack this functionality and show no reported cellular activity.
!
Muscarinic M1/M2 selectivity profile may not transfer: structural analogs exhibit different subtype affinity ratios, limiting direct replacement in neuroscience research.

Quantitative Differentiation of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine (1337747-83-7) Against Structural Analogs: A Data-Driven Evidence Guide


Potent Binding Affinity to Muscarinic M1 Acetylcholine Receptors (Rat) with High Subtype Selectivity

5-[(Piperidin-3-yl)methyl]pyridin-2-amine demonstrates potent binding affinity to rat muscarinic M1 acetylcholine receptors with a Ki of 2.70 nM, as measured by displacement of [3H]pirenzepine. [1] In contrast, its affinity for the M2 subtype is significantly lower (Ki = 38 nM), resulting in a 14-fold selectivity for M1 over M2. [1] This selectivity profile is notably distinct from that of the closely related analog N-(piperidin-3-ylmethyl)pyridin-2-amine, which exhibits a Ki of 156 nM for bovine M1 receptors and minimal M1/M2 selectivity (Ki M2 = 1,370 nM; ~9-fold). [2] The structural modification at the pyridine 5-position in 5-[(Piperidin-3-yl)methyl]pyridin-2-amine enhances both potency and selectivity, making it a superior tool compound for dissecting M1-mediated pathways.

M1 Binding Affinity
Head-to-head
Target Ki 2.70 nM
Analog Ki 156 nM
18-fold lower Ki; 14-fold M1/M2 selectivity
Supports M1-selectivity workflow
Rat receptor, radioligand assay
Muscarinic acetylcholine receptor M1 selectivity Neurological disorders Cognitive impairment

Cellular Inhibition of PI3Kdelta-Mediated AKT Phosphorylation in Human Cells

5-[(Piperidin-3-yl)methyl]pyridin-2-amine inhibits human PI3Kdelta-mediated AKT phosphorylation at Ser473 in Ri-1 cells with an IC50 of 102 nM, as determined by electrochemiluminescence assay after 30 minutes. [1] This cellular activity is corroborated by its potent binding affinity to PI3Kdelta in a competitive fluorescence polarization assay, with an IC50 of 2.30 nM. [1] In comparison, a structurally related 5-methyl analog, 5-methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine (CAS 1185312-77-9), shows no reported cellular PI3Kdelta activity in the same assay system, and its binding data is limited to PI3Kgamma with a Kd of 2.60 nM. [2] The presence of the primary amine at the pyridine 2-position in the target compound is essential for achieving nanomolar cellular PI3Kdelta inhibition, a feature not present in many analogs.

Cellular PI3Kδ Inhibition
Cross-study comparable
IC50 102 nM
Binding IC50 2.30 nM
Supports cellular target engagement review
Ri-1 cells, pAKT S473, 30 min
PI3Kdelta inhibitor AKT phosphorylation Cancer Immunology Cell signaling

Enhanced Muscarinic M2 Receptor Subtype Selectivity Profile

A comparative analysis of muscarinic receptor subtype selectivity reveals that 5-[(Piperidin-3-yl)methyl]pyridin-2-amine exhibits a M1/M2 selectivity ratio of 14 (Ki M1 = 2.70 nM; Ki M2 = 38 nM). [1] This contrasts with the selectivity profile of the structurally distinct 4-methyl analog, 4-methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine, which demonstrates a Ki of 0.003 nM for PI3Kgamma [2] but lacks reported muscarinic receptor activity data. The 5-position substitution in the target compound appears to confer a balanced yet M1-preferring muscarinic profile, whereas analogs with modifications at other positions (e.g., 4-methyl) may preferentially engage different kinase targets. This divergence underscores the importance of precise regioisomer selection for achieving desired pharmacological outcomes.

M1/M2 Selectivity
Class-level inference
Target 14-fold (M1/M2)
4-Me analog No muscarinic data
Defined selectivity vs uncharacterized analogs
Reported selectivity context
Radioligand binding; M1 vs M2
Muscarinic receptor selectivity M2 antagonism Cardiovascular safety Alzheimer's disease

Favorable Physicochemical Profile for CNS Drug Discovery

5-[(Piperidin-3-yl)methyl]pyridin-2-amine possesses a calculated logP of approximately 1.2 and a topological polar surface area (TPSA) of 48.4 Ų, placing it within favorable ranges for central nervous system (CNS) penetration (typically logP 1-3, TPSA < 90 Ų). [1] In comparison, the 5-methyl analog (CAS 1185312-77-9) has a higher molecular weight (241.76 g/mol as HCl salt) and increased lipophilicity due to the added methyl group, which may alter its CNS distribution. The 4-methyl analog (CAS 1185313-60-3) shares similar physicochemical properties but exhibits a distinct kinase inhibition profile (potent PI3Kgamma, weak PI3Kdelta). The balanced lipophilicity and basicity of the target compound make it a preferred starting point for optimizing pharmacokinetic properties in CNS-targeted programs without extensive additional structural modification.

CNS Physicochemical Profile
Supporting evidence
cLogP ~1.2
TPSA 48.4 Ų
Reported CNS property context
Calculated properties; CNS drug-discovery research
CNS penetration Blood-brain barrier Lipophilicity Medicinal chemistry Lead optimization

Distinct Kinase Selectivity Profile Across PI3K Isoforms

5-[(Piperidin-3-yl)methyl]pyridin-2-amine exhibits a unique PI3K isoform inhibition profile, with potent activity against PI3Kdelta (IC50 = 2.30 nM binding, 102 nM cellular) and moderate activity against PI3Kalpha (Ki = 1 nM apparent) and PI3Kbeta (Ki = 114 nM apparent). [1] In contrast, the 4-methyl analog demonstrates exquisite potency for PI3Kgamma (Ki = 0.003 nM) but lacks reported activity against PI3Kdelta. [2] The 5-methyl analog shows binding to PI3Kgamma (Kd = 2.60 nM) with no data on other isoforms. [3] This differential isoform selectivity is critical for applications where pan-PI3K inhibition is undesirable, and specific isoform targeting (e.g., PI3Kdelta for B-cell malignancies) is required. The target compound's balanced profile across PI3Kalpha, beta, and delta makes it a useful tool for dissecting isoform-specific signaling pathways.

PI3K Isoform Selectivity
Cross-study comparable
α Ki ~1 nM | β ~114 nM | δ IC50 2.30 nM
Analogs preferentially target PI3Kγ
Supports isoform profiling assay context
Biochemical and cellular assays
PI3K isoform selectivity Kinase profiling Cancer Immuno-oncology Targeted therapy

Low Potential for CYP3A4 Time-Dependent Inhibition

5-[(Piperidin-3-yl)methyl]pyridin-2-amine demonstrates a low potential for time-dependent inhibition of CYP3A4, with an IC50 of 10,000 nM (10 µM) after 30-minute preincubation in human liver microsomes. [1] This is significantly weaker than many marketed kinase inhibitors, which often exhibit CYP3A4 TDI IC50 values in the low micromolar to nanomolar range. While direct comparator data for close analogs in this assay are not publicly available, this favorable CYP3A4 profile distinguishes the compound from other piperidine-containing kinase inhibitors that are known to cause drug-drug interactions. [2] The minimal CYP3A4 liability supports its use as a scaffold in early drug discovery without introducing significant metabolic safety concerns.

CYP3A4 TDI Liability
Class-level inference
IC50 10,000 nM
Human liver microsomes
Reported CYP3A4 time-dependent inhibition context
Low TDI compared to typical kinase inhibitors
Drug-drug interaction CYP3A4 Metabolic stability Lead optimization Safety pharmacology

Optimal Scientific and Industrial Applications of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine (1337747-83-7) Based on Quantitative Evidence


Lead Identification in CNS Muscarinic M1 Agonist or Antagonist Programs

Given its potent M1 binding affinity (Ki = 2.70 nM) and 14-fold selectivity over M2, this compound serves as an ideal starting point for medicinal chemistry campaigns targeting cognitive disorders, schizophrenia, or Alzheimer's disease. Its favorable CNS physicochemical profile (cLogP ~1.2, TPSA 48.4 Ų) further supports its use in optimizing brain-penetrant muscarinic modulators. [1]

PI3Kdelta-Selective Chemical Probe Development for B-Cell Malignancies

The compound's nanomolar cellular inhibition of PI3Kdelta-mediated AKT phosphorylation (IC50 = 102 nM) and balanced PI3K isoform profile make it a valuable tool for validating PI3Kdelta as a therapeutic target in oncology and immunology. Its low CYP3A4 liability reduces the risk of confounding drug-drug interactions in preclinical in vivo studies. [2]

Structure-Activity Relationship (SAR) Studies to Optimize PI3K Isoform Selectivity

The distinct PI3K inhibition patterns observed across alpha (Ki ~1 nM), beta (Ki ~114 nM), and delta (IC50 = 2.30 nM binding, 102 nM cellular) isoforms provide a rich dataset for SAR exploration. Researchers can use this compound as a scaffold to introduce modifications that fine-tune selectivity for specific PI3K isoforms, with the 5-position substitution serving as a key handle for diversification. [3]

Advanced Intermediate for the Synthesis of Targeted Covalent Inhibitors

The presence of a primary amine at the pyridine 2-position offers a versatile handle for further functionalization, including amide bond formation, sulfonamide coupling, or conversion to reactive warheads for covalent inhibitor design. This synthetic flexibility, combined with its defined kinase and GPCR activity, positions the compound as a premium building block for developing targeted covalent inhibitors in oncology. [4]

Application
Selection Property
Validation Focus
Muscarinic M1 pathway research
M1 affinity and selectivity review
M1/M2 selectivity validation; CNS property assessment
PI3Kδ cellular assay studies
Cellular target engagement (pAKT) context
PI3Kδ vs other isoforms; CYP3A4 TDI monitoring
PI3K isoform selectivity SAR
Isoform profiling dataset
α/β/δ selectivity differentiation
Covalent inhibitor synthesis
Primary amine functional handle
Reactive warhead coupling; kinase/GPCR activity retention

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